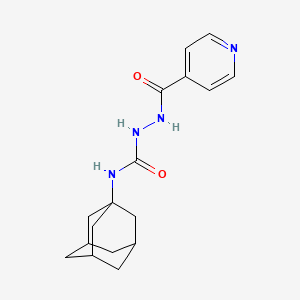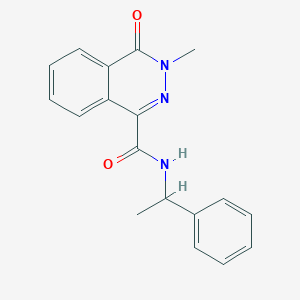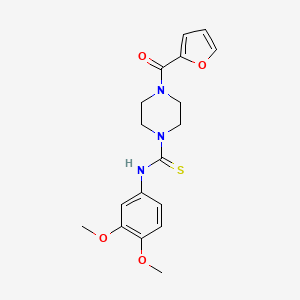![molecular formula C20H29N3O3S B4120005 N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide
描述
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide, also known as APSH or MLR-1023, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of adamantyl-sulfonyl-hydrazine (ASH) derivatives, which are known for their ability to inhibit the activity of a specific enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
作用机制
The mechanism of action of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide involves the inhibition of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in adipose tissue. By inhibiting this enzyme, N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide reduces the production of cortisol in adipose tissue, which leads to improved glucose and lipid metabolism. N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has also been shown to reduce inflammation and oxidative stress in adipose tissue, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects:
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including improved glucose and lipid metabolism, reduced inflammation and oxidative stress, and increased insulin sensitivity. N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has also been shown to reduce body weight and fat mass in animal models of obesity and metabolic syndrome. These effects are thought to be mediated by the inhibition of 11β-HSD1 and the subsequent reduction in cortisol production in adipose tissue.
实验室实验的优点和局限性
One of the advantages of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is its high selectivity for 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various diseases. N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
未来方向
There are several future directions for the study of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide. One area of interest is the development of more soluble analogs of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the long-term safety and efficacy of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide in humans. Additionally, N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide could be studied in combination with other drugs or interventions to determine its potential synergistic effects. Finally, further research is needed to fully understand the mechanisms of action of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide and its potential therapeutic applications in various diseases.
科学研究应用
N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and metabolic syndrome. The main target of N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide is the enzyme 11β-HSD1, which plays a crucial role in the metabolism of cortisol, a hormone that regulates glucose and fat metabolism. Inhibition of 11β-HSD1 by N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide leads to a reduction in the production of cortisol in adipose tissue, which results in improved glucose and lipid metabolism.
属性
IUPAC Name |
1-(1-adamantyl)-3-[(4-propylphenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-3-14-4-6-18(7-5-14)27(25,26)23-22-19(24)21-20-11-15-8-16(12-20)10-17(9-15)13-20/h4-7,15-17,23H,2-3,8-13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPKYAKRGPUEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-propylphenyl)sulfonyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-2-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4119925.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119935.png)
![methyl 6-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4119955.png)
![methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4119958.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)

![2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4119986.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119997.png)


![1-(2,4-dimethylbenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4120039.png)

